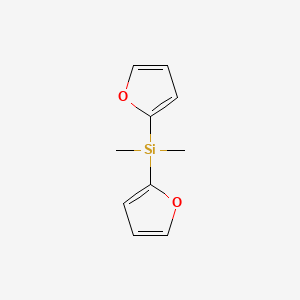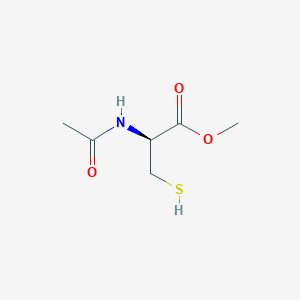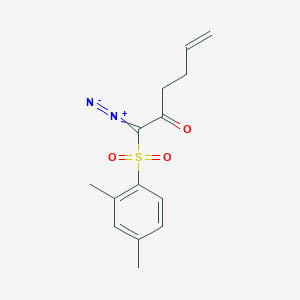![molecular formula C29H44N2 B14176909 (1E)-N,N'-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide CAS No. 865200-87-9](/img/structure/B14176909.png)
(1E)-N,N'-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N,N’-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central imidamide core flanked by two 2,6-di(propan-2-yl)phenyl groups, making it a subject of interest in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N,N’-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide typically involves the reaction of 2,6-di(propan-2-yl)aniline with a suitable imidamide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N,N’-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Aplicaciones Científicas De Investigación
(1E)-N,N’-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1E)-N,N’-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique catalytic properties. Additionally, its interaction with biological molecules can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diisopropylaniline: An intermediate used in the synthesis of various organic compounds.
2,6-Diisopropylphenyl isocyanate: Used in the production of polymers and as a reagent in organic synthesis.
Uniqueness
(1E)-N,N’-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide stands out due to its unique imidamide core and the presence of bulky 2,6-di(propan-2-yl)phenyl groups. These structural features confer distinct chemical and physical properties, making it valuable in specialized applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
865200-87-9 |
|---|---|
Fórmula molecular |
C29H44N2 |
Peso molecular |
420.7 g/mol |
Nombre IUPAC |
N,N'-bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide |
InChI |
InChI=1S/C29H44N2/c1-18(2)22-14-12-15-23(19(3)4)26(22)30-28(29(9,10)11)31-27-24(20(5)6)16-13-17-25(27)21(7)8/h12-21H,1-11H3,(H,30,31) |
Clave InChI |
UFPGRLRWDDTTGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=NC2=C(C=CC=C2C(C)C)C(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14176833.png)
![4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile](/img/structure/B14176836.png)

![4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid](/img/structure/B14176843.png)


![2'-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine](/img/structure/B14176867.png)
![4-Allyloxy-[1,2]naphthoquinone](/img/structure/B14176875.png)
![N-(2-Chlorophenyl)-5-[4-(3-chlorophenyl)piperazin-1-yl]pentanamide](/img/structure/B14176881.png)
![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid](/img/structure/B14176882.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B14176892.png)
